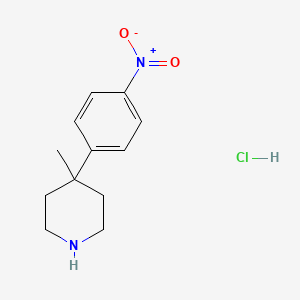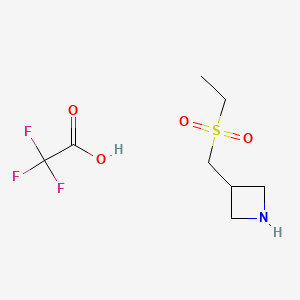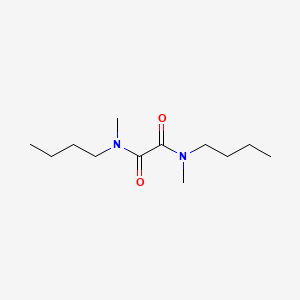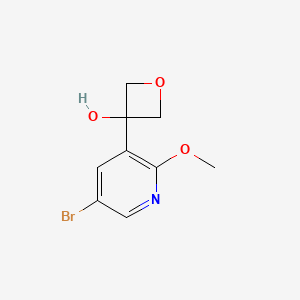
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H6ClN3. This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 3-position, a cyclopropyl group at the 5-position, and a nitrile group at the 2-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropyrazine-2-carbonitrile with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 3-amino-5-cyclopropylpyrazine-2-carbonitrile or 3-alkoxy-5-cyclopropylpyrazine-2-carbonitrile can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Cyclization Products: Fused heterocyclic compounds
Applications De Recherche Scientifique
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms
Mécanisme D'action
The mechanism of action of 3-Chloro-5-cyclopropylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropyrazine-2-carbonitrile: Similar structure but lacks the cyclopropyl group.
5-Cyclopropylpyrazine-2-carbonitrile: Similar structure but lacks the chlorine atom.
3-Chloro-5-methylpyrazine-2-carbonitrile: Similar structure but has a methyl group instead of a cyclopropyl group
Uniqueness
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile is unique due to the presence of both chlorine and cyclopropyl substituents, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule .
Propriétés
Numéro CAS |
2704571-51-5 |
|---|---|
Formule moléculaire |
C8H6ClN3 |
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
3-chloro-5-cyclopropylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H6ClN3/c9-8-6(3-10)11-4-7(12-8)5-1-2-5/h4-5H,1-2H2 |
Clé InChI |
AUGIPFGGEVMITH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=C(C(=N2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)

![(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13912578.png)
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)
![O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate](/img/structure/B13912596.png)


![4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
![6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13912618.png)

